乙酰乙酸钠

描述

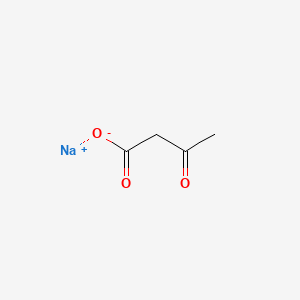

乙酰乙酸钠是乙酰乙酸的钠盐,也称为3-氧代丁酸。它是一种β-酮酸,广泛应用于各种化学和工业领域。乙酰乙酸钠是人体脂肪酸和酮体代谢中的重要中间体。

科学研究应用

乙酰乙酸钠在科学研究中具有广泛的应用:

作用机制

乙酰乙酸钠的主要作用机制是其在代谢途径中的作用。它在肝脏中被转化为乙酰乙酸,然后可以进一步代谢为β-羟基丁酸或丙酮。这些酮体在禁食、运动或碳水化合物限制期间充当替代能源 . 该化合物与参与柠檬酸循环和脂肪酸代谢的各种酶和辅酶相互作用 .

生化分析

Biochemical Properties

Sodium acetoacetate is involved in several biochemical reactions, primarily as an intermediate in ketone body metabolism. It interacts with enzymes such as succinyl-CoA:3-ketoacid CoA transferase (SCOT) and acetoacetyl-CoA thiolase. SCOT catalyzes the transfer of CoA from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA, which is then converted to acetyl-CoA by acetoacetyl-CoA thiolase. This acetyl-CoA enters the citric acid cycle, contributing to ATP production .

Cellular Effects

Sodium acetoacetate influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been shown to inhibit the proliferation of cancer cells, such as colon, ovarian, cervical, and breast cancer cells, by blocking their growth . Sodium acetoacetate does not kill cancer cells but rather inhibits their proliferation, making it a potential adjunct in cancer therapy. Additionally, it can modulate cellular metabolism by serving as an alternative energy source during glucose scarcity .

Molecular Mechanism

At the molecular level, sodium acetoacetate exerts its effects through several mechanisms. It can act as a substrate for SCOT, facilitating the transfer of CoA and subsequent production of acetyl-CoA . Sodium acetoacetate also influences gene expression by modulating the activity of transcription factors and enzymes involved in metabolic pathways. For example, it can inhibit the GPR43-pERK pathway, reducing inflammation and promoting the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium acetoacetate can vary over time. It is relatively stable under physiological conditions but can degrade over extended periods. Studies have shown that sodium acetoacetate can maintain its inhibitory effects on cancer cell proliferation for several days .

Dosage Effects in Animal Models

The effects of sodium acetoacetate vary with different dosages in animal models. In Alzheimer’s disease mouse models, intraventricular injection of sodium acetoacetate at 100 mg/kg significantly improved memory and reduced inflammation in the hippocampus . High doses of sodium acetoacetate may lead to adverse effects, such as metabolic acidosis, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

Sodium acetoacetate is involved in the ketone body metabolic pathway. It is produced in the liver from acetyl-CoA and can be converted to beta-hydroxybutyrate or acetone . Sodium acetoacetate serves as an energy source for extrahepatic tissues, including the brain, heart, and muscles, during periods of low glucose availability. It also plays a role in regulating metabolic flux and maintaining energy homeostasis .

Transport and Distribution

Sodium acetoacetate is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via monocarboxylate transporters (MCTs) and distributed to various tissues, including the brain, where it serves as an alternative energy source . The distribution of sodium acetoacetate is influenced by factors such as blood flow, tissue permeability, and transporter expression levels .

Subcellular Localization

Sodium acetoacetate is primarily localized in the mitochondria, where it participates in ketone body metabolism. The enzyme succinyl-CoA:acetoacetate CoA transferase, which catalyzes the conversion of sodium acetoacetate to acetoacetyl-CoA, is found in the mitochondrial matrix . This subcellular localization is essential for the efficient utilization of sodium acetoacetate as an energy source and its role in cellular metabolism.

准备方法

合成路线和反应条件: 乙酰乙酸钠可通过二酮的水解合成。该反应包括将水加入二酮中,生成乙酰乙酸,然后用氢氧化钠中和生成乙酰乙酸钠 .

工业生产方法: 在工业生产中,乙酰乙酸钠通常通过二酮与醇反应生成酯,然后水解得到乙酰乙酸制备。然后用氢氧化钠中和酸,生成钠盐 .

化学反应分析

反应类型: 乙酰乙酸钠会发生各种化学反应,包括:

氧化: 乙酰乙酸可以被氧化生成丙酮和二氧化碳。

还原: 它可以被还原生成β-羟基丁酸。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 卤代烷和乙醇钠等强碱常用于取代反应.

主要产物形成:

氧化: 丙酮和二氧化碳。

还原: β-羟基丁酸。

取代: 乙酰乙酸的各种烷基化衍生物.

相似化合物的比较

类似化合物:

β-羟基丁酸: 参与能量代谢的另一种酮体。

丙酮: 从乙酰乙酸分解产生的酮体。

二酮: 乙酰乙酸合成中的前体.

独特性: 乙酰乙酸钠因其作为代谢中间体和多功能化学试剂的双重作用而独一无二。它能够发生各种化学反应以及在代谢途径中的重要性使其成为研究和工业应用中宝贵的化合物 .

属性

CAS 编号 |

623-58-5 |

|---|---|

分子式 |

C4H6NaO3 |

分子量 |

125.08 g/mol |

IUPAC 名称 |

sodium;3-oxobutanoate |

InChI |

InChI=1S/C4H6O3.Na/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7); |

InChI 键 |

NTXFWAVCYJWUCY-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)[O-].[Na+] |

规范 SMILES |

CC(=O)CC(=O)O.[Na] |

Key on ui other cas no. |

623-58-5 |

相关CAS编号 |

541-50-4 (Parent) |

同义词 |

3-ketobutyrate 3-oxobutyric acid acetoacetate acetoacetic acid acetoacetic acid, calcium salt acetoacetic acid, lithium salt acetoacetic acid, sodium salt oxobutyrate sodium acetoacetate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium acetoacetate impact glucose metabolism in different physiological states?

A: Sodium acetoacetate infusion has been shown to decrease basal glucose utilization in normal humans but does not affect insulin-stimulated glucose utilization. [] In fed rats, sodium acetoacetate infusion lowers blood glucose concentration, while in starved or diabetic rats, no significant change is observed. [] This suggests a complex interplay between sodium acetoacetate, insulin sensitivity, and nutritional state.

Q2: Can sodium acetoacetate be utilized by the brain as an energy source?

A: Yes, the brain can utilize ketone bodies like sodium acetoacetate for energy, especially during periods of prolonged starvation. Studies in rats have shown that the brain increases its utilization of ketone bodies proportionally with their blood concentrations during starvation. [] Notably, the brain of suckling rats exhibits a significantly higher capacity to utilize ketone bodies compared to adult rats. []

Q3: How does sodium acetoacetate affect insulin secretion?

A: Sodium acetoacetate can stimulate insulin secretion, as demonstrated in dogs and humans. [, ] This effect is more pronounced in portal vein blood compared to peripheral blood, suggesting rapid hepatic clearance of insulin. [, ] Notably, the presence of glucose appears to be permissive for this insulinotropic effect. []

Q4: Can sodium acetoacetate administration induce a diabetic-like state in animals?

A: Prolonged administration of sodium acetoacetate can lead to metabolic disturbances resembling diabetes in rabbits. [] Daily injections of progressively increasing doses cause progressive hyperglycemia, decreased glucose tolerance, and depletion of liver and muscle glycogen. [] This highlights the potential metabolic consequences of prolonged exposure to high levels of sodium acetoacetate.

Q5: How does sodium acetoacetate influence the metabolism of other nutrients?

A: Sodium acetoacetate can influence the metabolism of various nutrients. In rats, it increases urinary excretion of tryptophan metabolites, particularly kynurenine, hydroxykynurenine, and xanthurenic acid. [] Prolonged administration in rabbits can also lead to riboflavin and nicotinic acid deficiency, marked by decreased blood levels, reduced urinary excretion, and severe skin lesions. []

Q6: Does sodium acetoacetate impact tumor cell proliferation?

A: Emerging research suggests that sodium acetoacetate, along with other ketone bodies, can inhibit the proliferation of various cancer cell lines, including colon, ovarian, cervical, and breast cancer cells. [, ] While not directly cytotoxic, sodium acetoacetate appears to block cancer cell proliferation, potentially by interfering with their metabolic pathways. [, ] Additionally, sodium acetoacetate has been shown to enhance the efficacy of certain chemotherapeutic agents like rapamycin, methotrexate, and PNC-27. [, ]

Q7: Can sodium acetoacetate be used to study ketone body kinetics?

A: Yes, stable isotope-labeled sodium acetoacetate, such as 1,3-13C2 sodium acetoacetate, has been successfully employed in tracer studies to investigate ketone body kinetics in humans and animals. [, ] These studies provide valuable insights into the production, utilization, and interconversion rates of ketone bodies in various physiological and disease states.

Q8: What is the molecular formula and weight of sodium acetoacetate?

A8: The molecular formula for sodium acetoacetate is C4H5NaO3, and its molecular weight is 124.08 g/mol.

Q9: Has the mechanism of trifluoromethylation using Umemoto's reagent with sodium acetoacetate been investigated?

A: Yes, computational studies using density functional theory (DFT) have been employed to investigate the mechanism of trifluoromethylation of sodium acetoacetate with Umemoto's reagent. [] Calculations suggest that the reaction proceeds through a backside attack mechanism, providing insights into the reactivity and potential applications of sodium acetoacetate in synthetic chemistry. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。